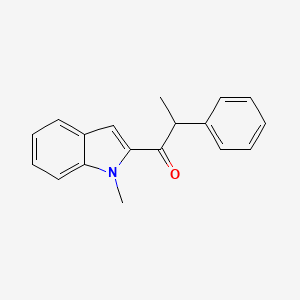![molecular formula C20H30IN3O B14206964 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide CAS No. 824432-48-6](/img/structure/B14206964.png)
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide is a chemical compound known for its unique structure and properties. It is composed of an imidazolium core with a phenylpropanoyl group and an octyl chain, making it a versatile compound in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the alkylation of imidazole with an appropriate alkyl halide.
Attachment of the Octyl Chain: The octyl chain is introduced via a nucleophilic substitution reaction, where an octyl halide reacts with the imidazolium core.
Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the octyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Applications De Recherche Scientifique
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazolium core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mécanisme D'action
The mechanism of action of 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can disrupt cellular processes by interfering with membrane integrity or enzyme activity. The phenylpropanoyl group may enhance binding affinity to specific targets, while the octyl chain can facilitate membrane penetration.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium bromide: Similar structure but with a bromide ion instead of iodide.
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The iodide ion may enhance certain reactivity profiles compared to bromide or chloride analogs.
Propriétés
Numéro CAS |
824432-48-6 |
|---|---|
Formule moléculaire |
C20H30IN3O |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
(2R)-N-[8-(2H-imidazol-1-ium-1-yl)octyl]-2-phenylpropanamide;iodide |
InChI |
InChI=1S/C20H29N3O.HI/c1-18(19-11-7-6-8-12-19)20(24)22-13-9-4-2-3-5-10-15-23-16-14-21-17-23;/h6-8,11-12,14,16,18H,2-5,9-10,13,15,17H2,1H3;1H/t18-;/m1./s1 |
Clé InChI |
HSXSPHWCAAESKY-GMUIIQOCSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)C(=O)NCCCCCCCC[N+]2=CC=NC2.[I-] |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)NCCCCCCCC[N+]2=CC=NC2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


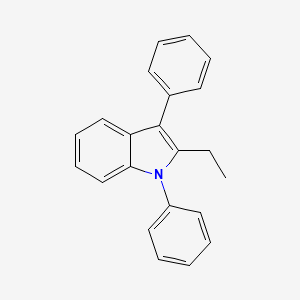
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
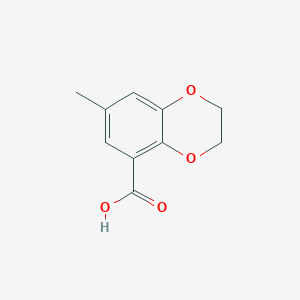
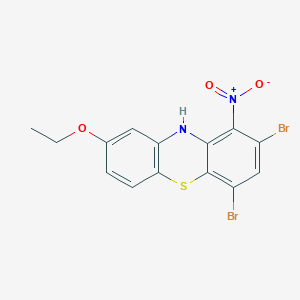
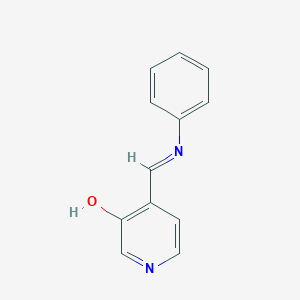
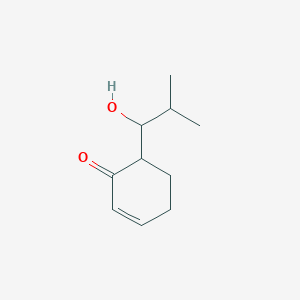
![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)

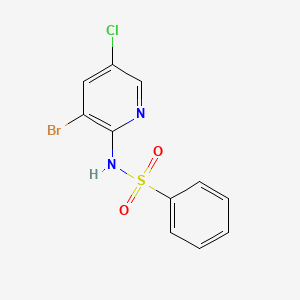
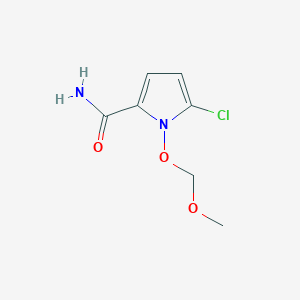
![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)


